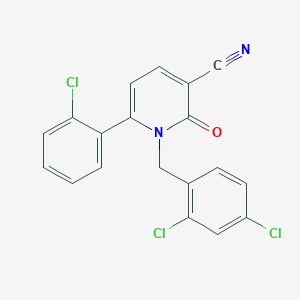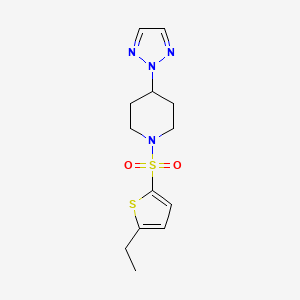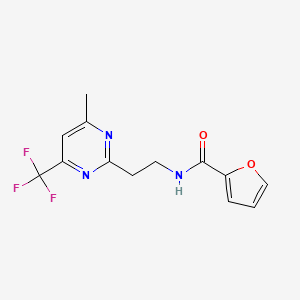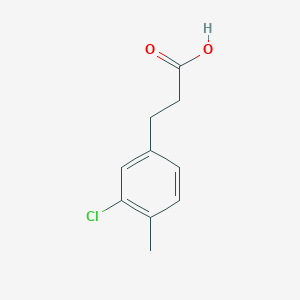
1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Halonium-Initiated C-O Bond Formation
1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid has been utilized in research focusing on novel C-O bond formations. A study by Ying Wei et al. (2012) showcased an efficient method for C-O bond formation through carboxylic acid catalyzed reactions, employing cyclopropane derivatives and providing access to biologically significant compounds like 5-amino-3(2H)-furanones. The mechanism proposed involves halonium-initiated tandem oxa-cyclization and ring opening of cyclopropane, highlighting the compound's versatility in synthesizing biologically relevant structures (Ying Wei, Shaoxia Lin, Hongxun Xue, F. Liang, Bao-zhong Zhao, 2012).
Annulations with Arylhydrazines
Another application involves the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to produce 1,3,5-trisubstituted pyrazoles, as demonstrated by Shuwen Xue et al. (2016). This process, mediated by a Bronsted acid, serves as an efficient strategy for synthesizing structurally diverse pyrazole derivatives, showcasing the compound's utility in constructing complex nitrogen-containing heterocycles (Shuwen Xue, Jiamin Liu, Xushun Qing, Cunde Wang, 2016).
Synthesis of Glycosyl Esters
Tian Li (2009) explored the synthesis of glycosyl esters using cyclopropane carboxylic acid derivatives, highlighting the bioactivity of these leading compounds. The study prepared eight new compounds, showcasing the potential of cyclopropane derivatives in the synthesis of bioactive molecules with potential pharmaceutical applications (Tian Li, 2009).
Stress Mitigation in Plants
A study by G. Tiwari et al. (2018) applied 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria to Panicum maximum under stress conditions. This research underscored the significance of cyclopropane derivatives in enhancing plant growth and stress resistance, offering insights into bioethanol production from biomass enhanced by microbial intervention (G. Tiwari, P. Duraivadivel, Satyawati Sharma, H. P., 2018).
Synthetic Precursors for Densely Functionalized Pyrroles
Ryan P. Wurz and A. Charette (2005) reported on the use of doubly activated cyclopropanes as synthetic precursors for the preparation of 4-nitro- and 4-cyano-dihydropyrroles. This study highlights the utility of cyclopropane derivatives in synthesizing densely functionalized pyrroles, demonstrating their role as versatile intermediates in organic synthesis (Ryan P. Wurz, A. Charette, 2005).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-10(9(12)13)5-8(10)7-3-1-2-4-7/h7-8H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTFFCSOPMJQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC2(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)


![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2746966.png)



